Di-tert-butyl 2,2,4-trimethyldiperoxyadipate
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Overview
Description
Di-tert-butyl 2,2,4-trimethyldiperoxyadipate is an organic peroxide compound with the chemical formula C17H32O6. It is known for its use as an initiator in polymerization reactions and as a cross-linking agent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2,2,4-trimethyldiperoxyadipate can be synthesized through the reaction of di-tert-butyl peroxide with 2,2,4-trimethyladipic acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation and crystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2,2,4-trimethyldiperoxyadipate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the peroxide bond, resulting in the formation of alcohols and other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Di-tert-butyl 2,2,4-trimethyldiperoxyadipate has several scientific research applications, including:
Chemistry: It is used as an initiator in polymerization reactions, aiding in the formation of polymers with specific properties.
Biology: The compound is studied for its potential effects on biological systems, including its role as a cross-linking agent in biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is widely used in the production of plastics, rubbers, and other materials that require cross-linking for enhanced properties
Mechanism of Action
The mechanism of action of di-tert-butyl 2,2,4-trimethyldiperoxyadipate involves the cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets include unsaturated compounds such as alkenes and alkynes, which undergo addition reactions with the free radicals .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide used as an initiator in polymerization reactions.
2,4-di-tert-butyl phenol: Known for its antioxidant properties and used in various industrial applications
Uniqueness
Di-tert-butyl 2,2,4-trimethyldiperoxyadipate is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to act as both an initiator and a cross-linking agent makes it valuable in diverse applications .
Properties
CAS No. |
21850-39-5 |
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Molecular Formula |
C17H32O6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ditert-butyl 2,2,4-trimethylhexanediperoxoate |
InChI |
InChI=1S/C17H32O6/c1-12(10-13(18)20-22-15(2,3)4)11-17(8,9)14(19)21-23-16(5,6)7/h12H,10-11H2,1-9H3 |
InChI Key |
IKOFWYNODUERAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OOC(C)(C)C)CC(C)(C)C(=O)OOC(C)(C)C |
Origin of Product |
United States |
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